molecular formula C22H19N3O3S2 B2874998 N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 391225-42-6

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No. B2874998
CAS RN: 391225-42-6
M. Wt: 437.53
InChI Key: SVROPWCZENVCJG-FCQUAONHSA-N
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Description

The compound “N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole ring, possibly through a condensation reaction of an appropriate amine and a sulfur-containing compound. The sulfamoyl and amide groups could then be introduced through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a sulfamoyl group (-SO2NH2), and an amide group (-CONH2). The presence of these functional groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

As a benzothiazole derivative, this compound could potentially undergo a variety of chemical reactions. The sulfamoyl and amide groups might be particularly reactive, possibly undergoing hydrolysis or participating in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, sulfamoyl group, and amide group would likely make the compound relatively polar and capable of forming hydrogen bonds .

Scientific Research Applications

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to the compound of interest, have shown potential in cardiac electrophysiological activity. They are being investigated as selective class III agents, showing comparable potency to other compounds undergoing clinical trials for reentrant arrhythmias (Morgan et al., 1990).

Anticancer Properties

Derivatives of benzothiazole, including those structurally similar to the compound , have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines. Some of these compounds have shown significant growth inhibition and are being explored as potential anticancer agents (Yılmaz et al., 2015).

Antibacterial Activities

Studies have been conducted on benzothiazole derivatives of sulphonamides, akin to the compound , to explore their antibacterial properties. These compounds have shown promising results against various bacterial strains, indicating their potential use in antibacterial applications (Ikpa et al., 2020).

Microwave-promoted Synthesis

The synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, closely related to the compound of interest, has been achieved through microwave irradiation. This method offers a cleaner, more efficient, and faster approach to synthesis, demonstrating the compound's relevance in chemical manufacturing processes (Saeed, 2009).

Inhibition of Human Carbonic Anhydrases

A library of 4-[(3-methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzene-1-sulphonamides, structurally similar to the compound , has been synthesized to study their inhibitory potency towards human carbonic anhydrase isoforms. These findings are crucial for understanding the compound's potential biomedical applications (Distinto et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many benzothiazole derivatives exhibit biological activity and are used as pharmaceuticals . The specific mechanism of action would likely involve interactions with biological macromolecules, possibly through the formation of hydrogen bonds or other types of non-covalent interactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be quite diverse, given the wide range of applications of benzothiazole derivatives. Potential areas of interest could include the development of new pharmaceuticals, the study of the compound’s physical and chemical properties, or the exploration of its potential uses in material science .

properties

IUPAC Name

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-24-19-10-6-7-11-20(19)29-22(24)23-21(26)16-12-14-18(15-13-16)30(27,28)25(2)17-8-4-3-5-9-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVROPWCZENVCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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